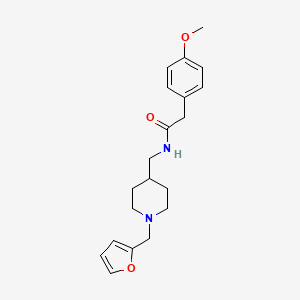

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide

Beschreibung

N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide is a synthetic compound featuring a piperidine core substituted at the 1-position with a furan-2-ylmethyl group and at the 4-position with a methyl-linked acetamide moiety. The acetamide is further modified with a 4-methoxyphenyl group, which contributes to its electronic and steric properties.

Eigenschaften

IUPAC Name |

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c1-24-18-6-4-16(5-7-18)13-20(23)21-14-17-8-10-22(11-9-17)15-19-3-2-12-25-19/h2-7,12,17H,8-11,13-15H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKOJDYBVKPIBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a piperidine ring linked to a furan moiety and a methoxyphenyl acetamide group. Its molecular formula is C18H24N2O2, with a molecular weight of approximately 300.4 g/mol. The synthesis typically involves the following steps:

- Formation of the Piperidine Derivative : The reaction of furan-2-carboxaldehyde with piperidine to form the furan-piperidine intermediate.

- Acetamide Formation : The intermediate is then reacted with 4-methoxyphenyl acetic acid under acidic conditions to yield the final product.

Biological Activity

The biological activity of this compound has been investigated across several studies, highlighting its potential as an antitumor and antimicrobial agent.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant activity against various cancer cell lines. For instance, derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) signaling, which is crucial in many cancers. A study demonstrated that related compounds had IC50 values in the low micromolar range against A431 (human epidermoid carcinoma) cells, indicating potent antitumor effects .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. In vitro studies revealed that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM for bacterial strains like Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the structure can significantly influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against cancer cell lines |

| Variation in the piperidine substituents | Altered antibacterial efficacy |

| Presence of methoxy group | Enhanced interaction with biological targets |

Case Studies

- Antitumor Efficacy : A study involving a series of piperidine derivatives demonstrated that compounds with similar structural features exhibited significant cytotoxicity against MCF7 (breast cancer) and HT29 (colon cancer) cell lines, with some achieving IC50 values lower than doxorubicin .

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated promising antibacterial activity against clinical isolates of Staphylococcus aureus and Pseudomonas aeruginosa .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The compound’s structural uniqueness lies in its combination of a furan-substituted piperidine and a 4-methoxyphenylacetamide group. Below is a comparative analysis with analogous compounds:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Piperidine Core Modifications

- Fentanyl vs. Target Compound: Fentanyl’s 4-piperidinyl phenylethyl group confers high opioid receptor affinity . In contrast, the target compound’s furan-2-ylmethyl substitution may reduce opioid activity but enhance selectivity for non-opioid targets (e.g., enzymes or transporters).

- Compound 23 : The benzylpiperidin-4-yl group in this AChE inhibitor suggests that piperidine substitutions at the 4-position are critical for enzyme interaction. The target compound’s methylacetamide linker may similarly position the 4-methoxyphenyl group for binding .

Acetamide Substituent Effects

- 4-Methoxyphenyl vs. 4-Fluorophenyl : The methoxy group in the target compound (electron-donating) contrasts with the fluorine (electron-withdrawing) in ’s compound. This difference could influence pharmacokinetics (e.g., metabolic stability) and target affinity .

- Sulfonyl vs. Acetamide Linkages : Sulfonyl groups (e.g., in ) improve aqueous solubility but may reduce membrane permeability compared to acetamide linkages .

Furan vs. Aromatic Substituents

- Furan’s oxygen atom may also participate in hydrogen bonding, a feature absent in purely hydrocarbon substituents .

Research Findings and Implications

- For example, Compound 23’s AChE inhibition (IC₅₀: 0.01 µM) suggests that the 4-piperidinylmethyl-acetamide scaffold is pharmacologically versatile .

- Metabolic Considerations : The furan group may reduce first-pass metabolism compared to benzyl or phenylethyl groups, as seen in fentanyl derivatives, due to decreased susceptibility to cytochrome P450 oxidation .

- Synthetic Feasibility : ’s methodology for N-substituted 2-arylacetamides (via carbodiimide coupling) could be adapted for synthesizing the target compound .

Q & A

Q. What are the recommended synthetic routes for N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide?

The synthesis typically involves modular steps:

- Step 1 : Functionalization of the piperidine core. For example, alkylation at the 1-position with furan-2-ylmethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Introduction of the acetamide moiety. React the piperidine intermediate with 2-(4-methoxyphenyl)acetic acid via carbodiimide coupling (EDCI/HOBt) .

- Step 3 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and characterization using NMR and mass spectrometry .

Q. How is the compound characterized post-synthesis?

Key analytical methods include:

- 1H/13C NMR : To confirm substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, piperidine methylenes at δ 2.5–3.5 ppm) .

- HPLC : Purity assessment (>95% using C18 column, acetonitrile/water gradient) .

- Mass Spectrometry : Exact mass verification (e.g., ESI-MS for [M+H]+ ion) .

Q. What preliminary biological assays are suitable for this compound?

Initial screening should focus on:

- Enzyme Inhibition : Test against lipoxygenase (LOX) or acetylcholinesterase (AChE) at 0.1–100 µM, using spectrophotometric assays (e.g., LOX inhibition via linoleic acid peroxidation at 234 nm) .

- Cytotoxicity : MTT assay in HEK-293 or SH-SY5Y cells to establish IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy?

Contradictions may arise due to pharmacokinetic factors:

- Metabolite Profiling : Use LC-MS to identify phase I/II metabolites in liver microsomes .

- Blood-Brain Barrier Penetration : Predict via PAMPA-BBB assay or molecular dynamics (MD) simulations (e.g., calculating logP and polar surface area) .

- Dose Optimization : Adjust in vivo dosing based on bioavailability studies (e.g., oral vs. intravenous administration in rodent models) .

Q. What computational strategies validate the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to AChE (PDB: 4EY7). Focus on π-π stacking with the 4-methoxyphenyl group and hydrogen bonding with the acetamide .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .

Q. How to optimize synthetic yield for scaled-up production?

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours under conventional heating) .

- DoE (Design of Experiments) : Use factorial design to optimize solvent ratios (e.g., DMF vs. THF) and temperature .

Q. What structural modifications enhance target selectivity?

- Scaffold Hopping : Replace the furan with thiophene or pyridine to alter electron density and steric effects .

- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the 4-methoxyphenyl ring to modulate binding affinity .

Data Contradiction and Validation

Q. How to address unexpected toxicity in cell-based assays?

- Impurity Analysis : Check for residual solvents (e.g., DMF) via GC-MS .

- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify unintended interactions .

- Metabolite Testing : Incubate the compound with cytochrome P450 isoforms (CYP3A4, CYP2D6) to detect toxic intermediates .

Q. How to validate conflicting enzyme inhibition results across studies?

- Assay Standardization : Ensure consistent substrate concentrations (e.g., 100 µM LOX vs. 50 µM AChE) .

- Positive Controls : Compare with known inhibitors (e.g., donepezil for AChE) to calibrate activity .

- Statistical Analysis : Apply ANOVA to assess inter-lab variability in IC₅₀ values .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.